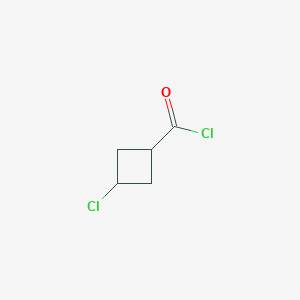3-chlorocyclobutane-1-carbonyl Chloride
CAS No.: 30494-32-7
Cat. No.: VC4997221
Molecular Formula: C5H6Cl2O
Molecular Weight: 153
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30494-32-7 |
|---|---|
| Molecular Formula | C5H6Cl2O |
| Molecular Weight | 153 |
| IUPAC Name | 3-chlorocyclobutane-1-carbonyl chloride |
| Standard InChI | InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2 |
| Standard InChI Key | KUUURPZQDCCCKB-UHFFFAOYSA-N |
| SMILES | C1C(CC1Cl)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-chlorocyclobutane-1-carbonyl chloride is defined by a cyclobutane backbone, where carbon 1 hosts a carbonyl chloride () group, and carbon 3 is substituted with a chlorine atom. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which is partially alleviated by puckering distortions. This strain influences the compound’s reactivity, as the ring’s instability promotes ring-opening reactions under specific conditions.
The carbonyl chloride group is highly electrophilic, making the compound susceptible to nucleophilic attack at the carbonyl carbon. Simultaneously, the chlorine substituent at C-3 can participate in substitution or elimination reactions. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond at C-3, enhancing its leaving group potential.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 153 g/mol |
| CAS Number | 30494-32-7 |
| Boiling Point | Not reported (decomposes) |
| Density | ~1.2 g/cm³ (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-chlorocyclobutane-1-carbonyl chloride typically proceeds in two stages:
-
Chlorination of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid undergoes electrophilic aromatic substitution using chlorine gas () in the presence of a Lewis acid catalyst (e.g., ) to yield 3-chlorocyclobutanecarboxylic acid.
-
Conversion to Acyl Chloride: The carboxylic acid intermediate is treated with thionyl chloride () or oxalyl chloride () under anhydrous conditions. This step replaces the hydroxyl group of the carboxylic acid with a chloride, forming the final product.
The reaction mechanism for the second step involves nucleophilic attack by the chloride ion on the electrophilic carbonyl carbon, followed by the elimination of or as by-products.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and safety. Key parameters include:
-
Temperature Control: Maintained below 40°C to prevent decomposition.
-
Solvent Selection: Dichloromethane () or tetrahydrofuran (THF) is used to solubilize intermediates.
-
Catalyst Recycling: Lewis acid catalysts are recovered via distillation to reduce costs.
Reactivity and Reaction Mechanisms
Nucleophilic Substitution at C-3
The chlorine atom at C-3 undergoes or substitution reactions with nucleophiles such as amines, alkoxides, or thiols. For example, reaction with sodium methoxide () yields 3-methoxycyclobutane-1-carbonyl chloride. The strained cyclobutane ring facilitates these reactions by lowering the activation energy for transition state formation.
Carbonyl Group Reactivity
The carbonyl chloride group participates in:
-
Hydrolysis: Reaction with water produces 3-chlorocyclobutanecarboxylic acid ().
-
Amidation: Treatment with primary or secondary amines forms substituted amides, valuable in pharmaceutical synthesis.
-
Esterification: Alcohols react to generate esters, which are intermediates in polymer production.
Table 2: Representative Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Substitution | 3-Aminocyclobutane-1-carbonyl chloride | |
| Addition-Elimination | 3-Chlorocyclobutanecarboxylic acid | |
| Reduction | 3-Chlorocyclobutane methanol |
Applications in Scientific Research
Organic Synthesis
The compound is widely used to construct cyclobutane-containing molecules, which are prevalent in natural products (e.g., cubane derivatives) and bioactive compounds. Its dual functionality allows sequential reactions—first substituting the chlorine atom, then modifying the carbonyl group—enabling complex molecule assembly.
Materials Science
In polymer chemistry, 3-chlorocyclobutane-1-carbonyl chloride serves as a cross-linking agent. For instance, copolymerization with diols produces polyesters with enhanced thermal stability due to the rigid cyclobutane moiety.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Cyclobutane Derivatives
| Compound | Substituents | Reactivity | Applications |
|---|---|---|---|
| 3-Chlorocyclobutane-1-carbonyl chloride | Cl (C-3), COCl (C-1) | High | Pharmaceuticals |
| 2-Chlorocyclobutane-1-carbonyl chloride | Cl (C-2), COCl (C-1) | Moderate | Polymer crosslinker |
| Cyclobutanecarbonyl chloride | H (C-3), COCl (C-1) | Low | Organic synthesis |
Recent Advances and Future Directions
Recent studies focus on enantioselective synthesis using chiral catalysts to produce optically active derivatives. Additionally, computational models are being developed to predict reaction outcomes and optimize industrial processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume